1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family. Benzimidazoles are bicyclic heterocyclic aromatic compounds, which consist of a benzene ring fused to an imidazole ring. These compounds are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with 3-methyl-1H-benzo[d]imidazol-2(3H)-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial production methods for benzimidazole derivatives often involve multicomponent reactions, which are efficient and yield high amounts of the desired product. For example, a copper-catalyzed multicomponent reaction can be used to synthesize trisubstituted imidazoles, including this compound, in excellent yields .
Chemical Reactions Analysis
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit the synthesis of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: This compound lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
3-methyl-1H-benzo[d]imidazol-2(3H)-one: This compound lacks the 3-chloropropyl group, which may influence its pharmacological properties.
1-(3-chloropropyl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one: This compound has an ethyl group instead of a methyl group at the 3-position, which may alter its chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(3-chloropropyl)-3-methylbenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVMORYKIYDWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.